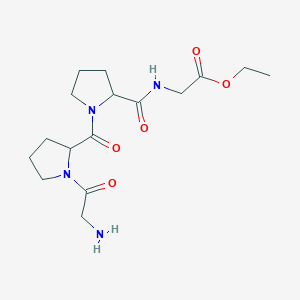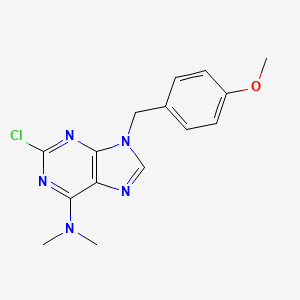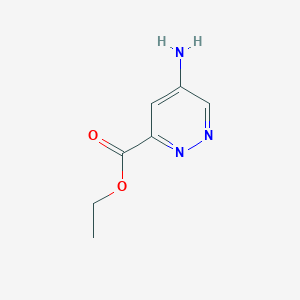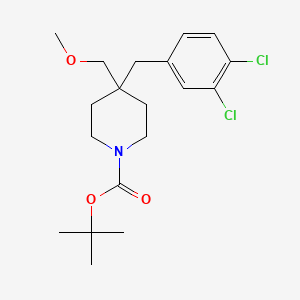
Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate is a complex organic compound featuring a pyrrolidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate typically involves multi-step organic reactions. The process begins with the preparation of pyrrolidine derivatives, followed by the introduction of aminoacetyl and carbonyl groups under controlled conditions. Common reagents used in these reactions include ethyl chloroformate, amino acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine compounds.
科学研究应用
Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific target being studied.
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with similar structural features.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, known for their biological activity.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.
Uniqueness
Ethyl 2-(1-(1-(2-aminoacetyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamido)acetate stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C16H26N4O5 |
|---|---|
分子量 |
354.40 g/mol |
IUPAC 名称 |
ethyl 2-[[1-[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetate |
InChI |
InChI=1S/C16H26N4O5/c1-2-25-14(22)10-18-15(23)11-5-3-8-20(11)16(24)12-6-4-7-19(12)13(21)9-17/h11-12H,2-10,17H2,1H3,(H,18,23) |
InChI 键 |
PKPVULVRFNDBBC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12936048.png)

![1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B12936065.png)



![10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12936093.png)




![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)

![1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12936130.png)
